Product packaging for Cyprofuram(Cat. No.:CAS No. 69581-33-5)

Cyprofuram

Cat. No.: B166988
CAS No.: 69581-33-5
M. Wt: 279.72 g/mol
InChI Key: KRZUZYJEQBXUIN-UHFFFAOYSA-N
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Description

Contextualization within Fungicide Classifications

Fungicides are classified based on various criteria, including their chemical structure, mode of action, and the types of pathogens they control. Cyprofuram fits into several of these classification systems, providing context for its biological activity and its relationship to other fungicidal compounds.

Position within Phenylamide Fungicides

This compound is classified as a systemic fungicide belonging to the phenylamide class herts.ac.uk. Phenylamide fungicides are known for their high activity against plant pathogens of the Oomycetes class, which includes organisms responsible for devastating diseases like downy mildews and blights (e.g., Phytophthora and Pythium spp.) frac.infocropprotectionnetwork.orgbayer.com. These fungicides are characterized by their ability to penetrate plant tissue rapidly and translocate acropetally (upward) within the plant frac.info. Other active ingredients classified as phenylamides include metalaxyl (B1676325), metalaxyl-M (mefenoxam), furalaxyl, oxadixyl (B1677826), benalaxyl (B1667974), and benalaxyl-M (kiralaxyl) frac.info.

Discussion on Acylalanine versus Butyrolactone Classification

Within the phenylamide group, further distinctions are made based on chemical structure. The Fungicide Resistance Action Committee (FRAC) classifies phenylamides into chemical groups such as acylalanines, butyrolactones, and oxazolidinones frac.infocropprotectionnetwork.org. While some sources initially associated this compound with the acylalanine group due to its amide moiety, it is also recognized as having a γ-butyrolactone core structure google.com136.175.10. Some academic discussions and classifications place this compound within the anilide fungicides subgroup, which is also part of the broader amide fungicides category herts.ac.ukbcpcpesticidecompendium.orgbcpcpesticidecompendium.org. However, other research explicitly categorizes this compound as a butyrolactone, distinguishing it from acylalanines like metalaxyl, furalaxyl, and benalaxyl, which possess an alanine (B10760859) moiety that this compound lacks sci-hub.se. This dual perspective in classification highlights structural nuances within the phenylamide class and has been relevant in studies examining cross-resistance patterns among different phenylamide compounds researchgate.netresearchgate.netapsnet.org.

Historical Trajectory of this compound Research and Development

This compound is described as an obsolete systemic fungicide, suggesting a history of development and likely commercial use that has since declined herts.ac.uk. Phenylamide fungicides, as a class, have been in commercial use since 1978 frac.info. Early research into this compound, alongside other phenylamides like metalaxyl, focused on their efficacy against oomycete pathogens, such as Phytophthora nicotianae, the cause of black shank disease in tobacco farming . These compounds were initially very successful due to their high potency, systemic properties, and broad spectrum of activity against oomycetes msuextension.org. However, the widespread and sometimes intensive use of phenylamides led to the rapid development of resistance in target pathogen populations, a well-documented problem in disease control researchgate.netmsuextension.orgrutgers.eduagriculturejournals.cz. This resistance development significantly impacted the long-term effectiveness and commercial viability of compounds like this compound, contributing to their decline in use herts.ac.uk. Academic research has played a crucial role in understanding the mechanisms of resistance and informing strategies for resistance management for this class of fungicides msuextension.orgrutgers.eduapsnet.org.

Scope and Significance of this compound in Modern Fungicide Science

Despite its status as an obsolete fungicide in practical application, this compound remains significant in modern fungicide science, particularly within academic research. Its historical use and the subsequent development of resistance in pathogen populations provide valuable case studies for understanding the dynamics of fungicide resistance agriculturejournals.czapsnet.org. Research involving this compound has contributed to the broader understanding of the mode of action of phenylamide fungicides, which primarily involves the inhibition of ribosomal RNA (rRNA) synthesis in oomycetes researchgate.netrutgers.edu. Studies comparing the activity and resistance patterns of this compound with other phenylamides like metalaxyl, benalaxyl, and oxadixyl have provided insights into the complexities of cross-resistance and the genetic basis of insensitivity in pathogens such as Phytophthora infestans and Plasmopara viticola sci-hub.seresearchgate.netresearchgate.netapsnet.orgagriculturejournals.czapsnet.orgnih.gov. Although the precise cellular target of phenylamides is still being elucidated, biochemical studies involving compounds like this compound have indicated an effect on RNA synthesis apsnet.orgapsnet.org. Furthermore, research into compounds containing the γ-butyrolactone moiety, which is present in this compound, continues in the search for novel agrochemicals with fungicidal or other biological activities acs.orgnih.govresearchgate.net. Thus, this compound serves as a reference compound in academic studies exploring fungicide mechanisms, resistance evolution, and the potential of related chemical structures for future crop protection strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClNO3 B166988 Cyprofuram CAS No. 69581-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZUZYJEQBXUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867831
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
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Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69581-33-5
Record name Cyprofuram
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyprofuram [ANSI:BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide
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Molecular and Cellular Mechanisms of Cyprofuram Action

Fundamental Mechanisms of RNA Synthesis Inhibition

Cyprofuram primarily targets the RNA synthesis pathway in sensitive fungal cells, leading to a disruption of vital cellular functions cabidigitallibrary.org.

Disruption of Ribosomal RNA Biosynthesis Pathways

The inhibition of RNA polymerase I by this compound directly disrupts the biosynthesis of ribosomal RNA cabidigitallibrary.orgresearchgate.net. Ribosomal RNA is transcribed as a large precursor molecule that undergoes a series of processing steps to become mature rRNA, which then assembles with ribosomal proteins to form functional ribosomes anr.fr. By inhibiting the enzyme responsible for transcribing the rRNA precursor, this compound effectively halts or significantly reduces the production of new ribosomes cabidigitallibrary.org. This disruption in ribosome biosynthesis impairs the cell's ability to synthesize proteins, which are necessary for growth, development, and reproduction cabidigitallibrary.org. While the precise details of how this compound disrupts downstream rRNA processing pathways beyond the initial transcription inhibition are not extensively detailed in the provided texts, the primary impact stems from the lack of newly synthesized rRNA molecules.

Downstream Cellular and Physiological Impacts

The inhibition of RNA synthesis and subsequent disruption of protein synthesis by this compound have significant downstream effects on the cellular and physiological processes of sensitive fungi, particularly impacting their reproductive structures.

Inhibition of Fungal Spore Production and Germination

This compound leads to a significant reduction in the production of fungal spores and can also inhibit spore germination . This is a critical aspect of its fungicidal activity, as spores are the primary means of reproduction and dispersal for many fungal pathogens justia.com.

This compound has been shown to be highly inhibitory to sporangium production in oomycetes such as Phytophthora palmivora upm.edu.mycore.ac.ukmohe.gov.my. Studies comparing the effects of various fungicides on P. palmivora isolates from cocoa and durian found that this compound significantly reduced sporangium production core.ac.uk. For instance, in one study, metalaxyl (B1676325), etridiazole (B1671771), and this compound were highly inhibitory to sporangium production upm.edu.mycore.ac.uk. While metalaxyl was superior in reducing sporangium production at lower concentrations, this compound also demonstrated strong inhibitory effects core.ac.uk. An earlier study noted that sporangial production in agar (B569324) cultures of Phytophthora palmivora was stimulated by this compound at low concentrations (up to approximately the ED₅₀) but inhibited at higher concentrations cabidigitallibrary.org.

The following table summarizes the in vitro effects of several fungicides, including this compound, on sporangium formation of Phytophthora palmivora isolates:

ChemicalIsolateChemical Concentration (μg/ml)Mean Sporangial Count (x 10⁴)
MetalaxylPCI04.23
PCI0.10.77
PCI100
This compoundPCI04.23
PCI10Intermediate effect
PCI100Intermediate effect
EtridiazolePCI04.23
PCI10Highly inhibitory

Note: Data for this compound at 10 and 100 μg/ml are described as having "intermediate effects" compared to metalaxyl and etridiazole which showed complete or high inhibition at similar concentrations in the source text core.ac.uk. Metalaxyl and etridiazole were generally more effective at lower concentrations core.ac.uk.

In addition to sporangium formation, this compound has also been shown to inhibit chlamydospore production in sensitive fungi upm.edu.mycore.ac.ukmohe.gov.my. Chlamydospores are thick-walled resting spores that allow fungi to survive under unfavorable conditions core.ac.uk. Inhibition of their development can significantly impact the long-term survival and persistence of the pathogen. Similar to its effects on sporangia, studies on Phytophthora palmivora have demonstrated that this compound is highly inhibitory to chlamydospore production upm.edu.mycore.ac.ukmohe.gov.my. Metalaxyl and etridiazole were found to be the most effective in reducing chlamydospore production, followed by this compound core.ac.uk.

While this compound significantly affects sporangium and chlamydospore production, its effect on zoospore germination appears to be less pronounced compared to some other fungicides upm.edu.mycore.ac.uk.

Effects on Zoospore Germination

Research into the effects of this compound on the life cycle stages of oomycetes, such as Phytophthora species, indicates that it can inhibit zoospore germination. nih.gov Zoospores are crucial for the dispersal and initiation of infection by many oomycete pathogens. However, the degree of inhibition on zoospore germination by this compound appears to vary in comparison to other phenylamide fungicides. Some studies suggest that this compound, alongside metalaxyl, was relatively less effective at suppressing zoospore germination compared to compounds like etridiazole and benalaxyl (B1667974), requiring higher concentrations to achieve inhibition. wikidata.org This suggests potential differences in the sensitivity of the zoospore germination process to different phenylamides or variations in experimental conditions influencing these observations.

Modulation of Uridine (B1682114) Uptake in Fungal Cells

The core fungicidal activity of this compound, characteristic of the phenylamide class, is the inhibition of ribosomal RNA (rRNA) synthesis. wikipedia.orgguidechem.comnih.govnih.govwikidata.orgnih.govherts.ac.ukherts.ac.uk This is achieved by targeting RNA polymerase I, the enzyme responsible for transcribing ribosomal RNA. wikipedia.orgguidechem.comnih.govnih.govnih.govherts.ac.ukherts.ac.ukuni.luherts.ac.uk The inhibition of RNA synthesis is commonly measured by observing the reduced incorporation of labeled uridine, a precursor for RNA, into fungal cells. wikidata.orgherts.ac.ukwikidata.org

Studies have demonstrated that phenylamides, including this compound, significantly inhibit the incorporation of [3H]uridine in sensitive strains of Phytophthora megasperma and Phytophthora infestans. wikidata.orgwikidata.org At a concentration of 1 μg/ml, phenylamides were shown to inhibit RNA synthesis by approximately 80% in P. megasperma and 40% in P. infestans. wikidata.orgwikidata.org Notably, this compound exhibited the capacity to inhibit the phenylamide-sensitive portion of RNA synthesis in resistant strains at higher concentrations, a characteristic not observed with metalaxyl and oxadixyl (B1677826). wikidata.orgwikidata.org

While the primary mechanism is the inhibition of RNA synthesis via RNA polymerase, some related phenylamides, such as benalaxyl, have been shown to also affect [3H]uridine uptake into mycelium at higher concentrations, suggesting a potential secondary mechanism involving uptake modulation. wikidata.orgwikidata.org However, the direct modulation of uridine uptake as a primary mechanism for this compound itself is not as prominently reported as its effect on RNA polymerase and subsequent RNA synthesis inhibition.

Comparative Mechanistic Analysis with Related Phenylamide Fungicides

This compound is a member of the phenylamide fungicide group, which includes other notable compounds such as metalaxyl, benalaxyl, oxadixyl, furalaxyl, and ofurace. wikipedia.orgguidechem.comnih.govwikidata.orgpic.intherts.ac.uk This class of fungicides is characterized by its specific activity against oomycete pathogens. nih.govpic.int

Analogous Inhibitory Pathways

The primary analogous inhibitory pathway shared among phenylamide fungicides, including this compound, is the disruption of ribosomal RNA synthesis through the inhibition of RNA polymerase I. wikipedia.orgguidechem.comnih.govnih.govwikidata.orgnih.govherts.ac.ukherts.ac.ukuni.lu This common mode of action underpins their effectiveness against susceptible oomycetes.

Divergent Mechanistic Nuances

Despite sharing a common primary target, there are subtle mechanistic nuances that differentiate this compound from other phenylamides. One notable difference lies in the ability of this compound to inhibit RNA synthesis in some resistant fungal strains at higher concentrations, a trait not observed with metalaxyl and oxadixyl. wikidata.orgwikidata.org This suggests potential variations in how this compound interacts with altered target sites or resistance mechanisms compared to these related compounds.

Furthermore, while the primary mechanism for most phenylamides is RNA synthesis inhibition, benalaxyl has been reported to also affect uridine uptake at higher concentrations, indicating a potential secondary mode of action that is not a defining characteristic of this compound based on available research. wikidata.orgwikidata.org

Differences in cross-resistance patterns among phenylamides also highlight divergent mechanistic nuances. Some fungal isolates exhibit varying levels of resistance to different phenylamides, such as high resistance to this compound but intermediate resistance to metalaxyl, or vice versa. wikipedia.orgnih.govnih.gov This suggests that the target site of phenylamides may exist in different resistant forms that are affected to varying degrees by different compounds within the class, implying subtle differences in their binding or interaction profiles. nih.govnih.gov

Table 1: Inhibition of [3H]Uridine Incorporation by Phenylamide Fungicides

FungicideConcentration (μg/ml)OrganismStrain SensitivityInhibition of [3H]Uridine Incorporation (%)Source
This compound1P. megaspermaSensitive~80 wikidata.orgwikidata.org
Metalaxyl1P. megaspermaSensitive~80 wikidata.orgwikidata.org
Benalaxyl1P. megaspermaSensitive~80 wikidata.orgwikidata.org
Oxadixyl1P. megaspermaSensitive~80 wikidata.orgwikidata.org
This compound1P. infestansSensitive~40 wikidata.orgwikidata.org
Metalaxyl1P. infestansSensitive~40 wikidata.orgwikidata.org
Benalaxyl1P. infestansSensitive~40 wikidata.orgwikidata.org
Oxadixyl1P. infestansSensitive~40 wikidata.orgwikidata.org
This compound>1P. megaspermaResistantInhibitory (less than sensitive) wikidata.orgwikidata.org
Metalaxyl200P. megaspermaResistantInsensitive wikidata.orgwikidata.org
Oxadixyl200P. megaspermaResistantInsensitive wikidata.orgwikidata.org
This compound>10P. infestansResistantInhibitory (less than sensitive) wikidata.orgwikidata.org
Metalaxyl200P. infestansResistantInsensitive wikidata.orgwikidata.org
Oxadixyl200P. infestansResistantInsensitive wikidata.orgwikidata.org
Benalaxyl>10P. megaspermaSensitive/ResistantAffects uptake (higher conc.) wikidata.orgwikidata.org
Benalaxyl100P. megaspermaSensitive/ResistantAlmost total uptake inhibition wikidata.orgwikidata.org
Benalaxyl>10P. infestansSensitive/ResistantAffects uptake (higher conc.) wikidata.orgwikidata.org
Benalaxyl100P. infestansSensitive/ResistantAlmost total uptake inhibition wikidata.orgwikidata.org

This compound is a systemic fungicide belonging to the phenylamide class, although it has also been described as a butyrolactone herts.ac.ukannualreviews.org. It was first reported in 1982 but is now considered largely obsolete, though it may still be available in some countries herts.ac.uk. Its primary mode of action involves inhibiting RNA synthesis in sensitive fungal strains, specifically targeting RNA polymerase cabidigitallibrary.org. This disruption of nucleic acid synthesis affects essential cellular processes in fungi . Some research also suggests that certain phenylamides, including this compound, may affect uridine uptake into fungal cells cabidigitallibrary.org. This compound exhibits high bioavailability and translaminar mobility within plants, allowing for rapid absorption and distribution . It was historically used to control oomycete pathogens, such as Phytophthora species, particularly in tobacco farming to manage black shank disease caused by Phytophthora nicotianae .

Fungicidal Efficacy and Application Modalities in Research

In Vitro and In Vivo Efficacy Assessments of this compound

Research into the fungicidal efficacy of this compound has involved both in vitro and in vivo assessments to understand its impact on fungal growth and disease development. These studies typically evaluate the compound's effectiveness under controlled laboratory conditions (in vitro) and in plant systems (in vivo).

Concentration-Dependent Fungal Growth Inhibition Studies

Studies investigating the concentration-dependent effects of this compound have shown that its effectiveness against sensitive fungal strains is related to its concentration. Research indicates that this compound can inhibit RNA synthesis in sensitive fungal strains, with significant inhibition observed at concentrations as low as 1 μg/ml . However, the level of inhibition may be more pronounced with other related fungicides; for instance, inhibition reached a maximum of approximately 70% with metalaxyl in one study on Phytophthora palmivora, while it never exceeded 48% with this compound cabidigitallibrary.org. Low concentrations of this compound have also been observed to stimulate nucleic acid synthesis and alter lipid synthesis in P. palmivora cabidigitallibrary.org. Furthermore, sporangial production in agar cultures was stimulated by this compound up to approximately the ED50 (effective dose for 50% inhibition) and inhibited at higher concentrations cabidigitallibrary.org.

Spectrum of Antifungal Activity Against Oomycete Pathogens

This compound is primarily used to control oomycete pathogens . Its activity has been assessed against various Phytophthora species, which are significant plant pathogens belonging to the Oomycota hawaii.educabidigitallibrary.orgmedcraveonline.comuniprot.orgprevalentfungi.orgwikipedia.orgwikipedia.orgwikipedia.org.

Efficacy Against Phytophthora infestans

Research indicates that this compound demonstrates significant antifungal activity against Phytophthora infestans, the causal agent of late blight in potato and tomato hawaii.eduuniprot.orgdefra.gov.ukdergipark.org.tr. Studies have shown its potential as an alternative to other fungicides like metalaxyl, particularly in the context of resistance development . In controlled studies, this compound applied to infected potato crops suffering from late blight caused by P. infestans resulted in a reduction in disease severity by up to 70% compared to untreated controls . However, some studies have reported that metalaxyl-resistant strains of P. infestans were also resistant in greenhouse tests to this compound + folpet, indicating that these mixtures may not be effective in areas with resistant strains apsnet.org.

Efficacy Against Phytophthora palmivora

This compound has been evaluated for its efficacy against Phytophthora palmivora, a destructive pathogen of crops like cocoa and durian wikipedia.orgcore.ac.ukcabidigitallibrary.orgmycobank.orgforestphytophthoras.orgcore.ac.ukapsnet.org. In vitro studies have shown that this compound has moderate effects on the mycelia, sporangium and chlamydospore formation, and sporangium germination of P. palmivora isolates core.ac.uk. While metalaxyl and etridiazole were more effective in inhibiting sporangium and chlamydospore production, this compound ranked as the second most effective in some studies core.ac.uk. Against zoospore germ tube development, this compound showed intermediate effects compared to other fungicides tested core.ac.uk.

Efficacy Against Phytophthora citricola

Studies have investigated the efficacy of this compound against Phytophthora citricola, a cosmopolitan species known to cause various diseases on a wide range of hosts defra.gov.ukphytophthoradb.orggbif.orgeppo.intidtools.org. Research on cross-resistance has shown that resistance to metalaxyl in P. citricola isolates was associated with resistance to other acylanilide fungicides, including this compound apsnet.org. This suggests that isolates resistant to metalaxyl may also be less sensitive to this compound apsnet.org.

Efficacy Against Phytophthora megasperma f. sp. medicaginis

This compound's activity against Phytophthora megasperma f. sp. medicaginis, now recognized as Phytophthora medicaginis, a pathogen causing root rot in alfalfa and chickpea, has also been studied prevalentfungi.orgwikipedia.orgwikipedia.orgcabidigitallibrary.orgdefra.gov.uk. Research comparing the antifungal modes of action of different phenylamides, including this compound, in phenylamide-sensitive and -resistant strains of P. megasperma f. sp. medicaginis (now P. medicaginis) and P. infestans has been conducted agriculturejournals.czwur.nlresearchgate.net. These studies contribute to understanding the mechanisms of resistance and the effectiveness of this compound against this specific forma specialis.

Fungicidal Efficacy and Application Modalities in Research

Strategic Integration of Cyprofuram in Agricultural Disease Management

Role in Integrated Pest Management Systems

Integrated Pest Management (IPM) is a sustainable approach to managing pests that combines various strategies, including biological, cultural, physical, and chemical methods, with the goal of minimizing economic, health, and environmental risks. koppert.comfao.orgepa.govdaera-ni.gov.ukagriculture.gov.ie IPM emphasizes preventing pest infestations, monitoring pest populations, and using the least harmful control methods first. koppert.comepa.govdaera-ni.gov.uk The high level of inhibition of RNA synthesis observed in sensitive fungal strains by this compound underscores its potential utility within integrated pest management strategies. The judicious use of pesticides, including fungicides like this compound, is considered one of the appropriate pest management options within IPM programs, particularly when monitoring indicates that pest control is required and preventive methods are insufficient. epa.gov Anti-resistance strategies are also a key principle of IPM to maintain the effectiveness of products. agriculture.gov.ie

Evaluation as an Alternative or Rotational Fungicide

Research has explored this compound as a potential alternative to other fungicides, particularly in the context of managing fungicide resistance. aloki.hu For example, studies have highlighted its potential as a viable alternative to metalaxyl (B1676325), especially where fungal populations have shown resistance development to metalaxyl. aloki.hu

Fungicide Resistance to Cyprofuram: Mechanisms, Evolution, and Management Strategies

Elucidation of Resistance Mechanisms in Fungal Pathogens

Resistance mechanisms in fungal pathogens against fungicides like cyprofuram primarily involve modifications at the fungicide's site of action frac.infofrac.info. Understanding these mechanisms is crucial for developing effective resistance management strategies.

The primary target of this compound and other phenylamides is RNA polymerase I researchgate.net. Resistance often arises from genetic mutations that alter the sensitivity of this enzyme to the fungicide.

Research has highlighted the significant role of the RPA190 gene, which encodes the large subunit of RNA polymerase I, in conferring resistance to phenylamide fungicides like metalaxyl (B1676325), a compound with a similar mode of action to this compound cabidigitallibrary.orgerudit.orgapsnet.orgnih.gov. Studies in Phytophthora infestans have associated resistance with single nucleotide polymorphisms (SNPs) in the RPA190 gene, although the relationship can be complex and may involve multiple genes cabidigitallibrary.orgerudit.orgapsnet.orgerudit.org.

For instance, a SNP (T1145A) in the RPA190 gene, resulting in a tyrosine to phenylalanine substitution (Y382F), has been linked to reduced sensitivity to metalaxyl in some P. infestans isolates apsnet.orgnih.gov. However, this specific SNP is not universally present in all resistant isolates, suggesting the involvement of other genetic factors or loci cabidigitallibrary.orgapsnet.org. Diversity in the sequence of the RNA polymerase I large subunit in P. infestans is understood to play a key role in resistance to metalaxyl mdpi.com. The RPA190 gene appears to be under positive selection in resistant strains, and mutations in this gene can impact RNA polymerase activity, leading to decreased inhibition by phenylamides cabidigitallibrary.org.

While much of the detailed research on the genetic basis of RNA polymerase I sensitivity has focused on metalaxyl due to its widespread use and the prevalence of resistance, the shared target site and cross-resistance patterns among phenylamides suggest that similar genetic mechanisms involving RPA190 and RNA polymerase I sequence diversity are likely relevant to this compound resistance as well researchgate.netcapes.gov.br.

Beyond target site modifications, other mechanisms can contribute to fungicide resistance, including mechanisms that affect the intracellular concentration of the fungicide or its detoxification.

Pleiotropic drug resistance (PDR) is a phenomenon where fungal isolates exhibit simultaneous resistance to multiple, often structurally unrelated, fungicides odermatol.com. This type of resistance is frequently associated with the overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of compounds, including fungicides, out of the fungal cell odermatol.comapsnet.org. While research specifically on this compound and PDR phenotypes is limited in the provided sources, studies on metalaxyl resistance in Phytophthora infestans have indicated that a phenotype similar to PDR might mediate the acquisition of resistance to metalaxyl apsnet.orgusablight.org. This suggests that efflux mechanisms could potentially contribute to reduced intracellular concentrations of this compound in resistant strains, thereby lowering its fungicidal effect.

Biological degradation, where fungal pathogens or associated microorganisms metabolize and detoxify the fungicide, can also contribute to resistance nih.gov. Research on metalaxyl resistance in Phytophthora species has shown that resistant strains can exhibit a certain degree of degradation effect on the fungicide mdpi.comnih.gov. This degradation reduces the effective concentration of the fungicide in the environment or within the fungal cells, diminishing its inhibitory effect on RNA synthesis. Given the structural similarities and shared mode of action among phenylamides, it is plausible that similar biological degradation pathways could play a role in this compound resistance in some fungal populations.

Cross-Resistance Patterns and Their Implications

Cross-resistance occurs when a fungal strain resistant to one fungicide is also resistant to other fungicides, often those with the same mode of action or belonging to the same chemical class frac.infofrac.info. This compound, as a phenylamide fungicide inhibiting RNA polymerase I, exhibits cross-resistance with other phenylamides such as metalaxyl, benalaxyl (B1667974), and oxadixyl (B1677826) researchgate.netcapes.gov.brresearchgate.net.

Studies comparing the activity of different phenylamides on sensitive and resistant fungal strains have demonstrated that resistance levels to this compound can be as high as those observed for metalaxyl and oxadixyl capes.gov.br. This indicates that the mechanisms conferring resistance to one phenylamide often confer resistance to others in the same class researchgate.netcapes.gov.br.

The existence of cross-resistance patterns has significant implications for fungicide resistance management. When resistance to one phenylamide emerges in a pathogen population, the effectiveness of other phenylamides is also likely to be compromised frac.infoagriculturejournals.cz. This necessitates careful consideration when designing fungicide spray programs, emphasizing the importance of alternating or mixing fungicides with different modes of action to reduce the selection pressure for resistance to a specific chemical class researchgate.netbcpc.orgmdpi.com. Monitoring for resistance to one phenylamide can also serve as an indicator for potential resistance to other compounds in the same group apsnet.org.

Data on the comparative activity of phenylamides against sensitive and resistant strains highlight these cross-resistance patterns.

FungicideActivity on Sensitive Strains (e.g., Mycelial Growth Inhibition)Activity on Resistant Strains (e.g., Mycelial Growth Inhibition)Cross-Resistance Observed
This compoundHigh capes.gov.brReduced capes.gov.brYes, with other phenylamides researchgate.netcapes.gov.brresearchgate.net
MetalaxylHigh capes.gov.brReduced researchgate.netcapes.gov.brYes, with other phenylamides researchgate.netcapes.gov.brresearchgate.net
BenalaxylHigh capes.gov.brReduced capes.gov.brYes, with other phenylamides researchgate.netcapes.gov.brresearchgate.net
OxadixylHigh capes.gov.brReduced researchgate.netcapes.gov.brYes, with other phenylamides researchgate.netcapes.gov.brresearchgate.net

Note: The specific levels of inhibition and resistance can vary depending on the fungal species, isolate, and experimental conditions.

The presence of cross-resistance underscores the need for coordinated resistance management strategies that consider the entire phenylamide group rather than individual compounds in isolation bcpc.org.

Analysis of Cross-Resistance Among Phenylamide Fungicides (e.g., Metalaxyl, Oxadixyl, Benalaxyl)

Cross-resistance among phenylamide fungicides, including this compound, metalaxyl, oxadixyl, and benalaxyl, has been documented in various oomycete plant pathogens, such as Phytophthora infestans and Plasmopara viticola researchgate.netresearchgate.netresearchgate.net. Studies have confirmed cross-resistance among these marketed phenylamides in tested isolates of both pathogens researchgate.net.

Research comparing the activity of metalaxyl, this compound, benalaxyl, and oxadixyl against phenylamide-sensitive and -resistant strains of Phytophthora megasperma f. sp. medicaginis and Phytophthora infestans showed varying levels of cross-resistance capes.gov.brcabidigitallibrary.orgresearchgate.netmdpi.comagriculturejournals.cz. While metalaxyl exhibited the highest activity against mycelial growth of sensitive strains on agar (B569324) media, benalaxyl and this compound showed higher activity against resistant strains in some tests capes.gov.br. However, resistance levels to this compound and benalaxyl were found to be as high as those to metalaxyl and oxadixyl in seedling and detached leaf assays, suggesting that additional mechanisms of action or inhibition at higher concentrations may have limited practical importance in counteracting phenylamide resistance capes.gov.br.

Studies on Plasmopara viticola isolates with varying sensitivity to metalaxyl revealed different patterns of cross-resistance to other phenylamides. Certain isolates displayed intermediate resistance to metalaxyl and high resistance to this compound, while others showed intermediate resistance to this compound and high resistance to metalaxyl researchgate.netresearchgate.netresearchgate.net. No isolates were found to be highly or intermediately resistant to both products simultaneously researchgate.netresearchgate.netresearchgate.net. This suggests a diversity of resistance phenotypes within pathogen populations bcpc.org.

Hypotheses on Target Site Polymorphism and Differential Susceptibility

The observed differential susceptibility and cross-resistance patterns among phenylamide fungicides suggest that the target site of these compounds may exist in several resistant forms that affect the various phenylamides to different degrees researchgate.netresearchgate.net. Phenylamide fungicides inhibit ribosomal RNA synthesis, specifically targeting RNA polymerase I in Oomycetes researchgate.netresearchgate.netcabidigitallibrary.orgagriculturejournals.cz. Resistance to phenylamides is most likely based on a change at this target site agriculturejournals.czfrac.info.

While the major mechanism of phenylamide resistance appears to be a reduced sensitivity of RNA polymerase, some studies have suggested or identified additional resistance mechanisms, including reduced uptake of fungicides cabidigitallibrary.orgresearchgate.net. The molecular mechanism of resistance against phenylamides, which inhibit RNA polymerase I, has recently been associated with the presence of the Y382F mutation in the RNApolI gene researchgate.net.

Studies comparing the antifungal modes of action of metalaxyl, this compound, benalaxyl, and oxadixyl in sensitive and resistant strains have provided insights into differential susceptibility capes.gov.brcabidigitallibrary.orgresearchgate.netmdpi.comagriculturejournals.cz. For instance, RNA synthesis of resistant strains was found to be completely insensitive to metalaxyl and oxadixyl at high concentrations capes.gov.br. However, this compound at higher concentrations (above 1 µg/ml in P. megasperma and 10 µg/ml in P. infestans) was still inhibitory to RNA synthesis in resistant strains, although this had limited practical impact on resistance levels in bioassays capes.gov.br. Benalaxyl, in contrast to other phenylamides, affected the uptake of [3H]uridine into mycelium at higher concentrations, leading to almost total inhibition of uptake in both sensitive and resistant strains at 100 µg/ml capes.gov.br. These findings support the hypothesis that variations in the target site or the presence of additional mechanisms like reduced uptake contribute to the differential susceptibility observed among phenylamide fungicides.

Evolutionary Dynamics of this compound Resistance in Field Populations

The evolution of fungicide resistance in field populations is a significant challenge in crop protection researchgate.net. The development and spread of resistance are influenced by several factors, including the genetic mechanisms underlying resistance, the selection pressure imposed by fungicide use, and the fitness of resistant strains researchgate.netfrac.infofrac.info.

Characterization of Resistance Development and Spread

Resistance to phenylamides, including this compound, developed rapidly in populations of oomycete pathogens after their introduction agriculturejournals.czcabidigitallibrary.org. The rapid build-up of resistance was often attributed to the strong selection pressure from the widespread and sometimes repeated use of these single-site inhibitors agriculturejournals.czfrac.infocabidigitallibrary.orgwur.nl. For example, resistance to metalaxyl was observed shortly after its commercialization, and resistant isolates continued to increase even after the fungicide was withdrawn from the market in some areas cabidigitallibrary.org.

The monogenic nature of phenylamide resistance contributes to its facile and rapid development agriculturejournals.cz. The presence of resistance capability may exist in pathogen populations even before the commercial use of a fungicide agriculturejournals.cz. For instance, the innate presence of metalaxyl resistance genes was confirmed in natural populations of P. infestans in Mexico agriculturejournals.cz.

The spread of resistant strains can occur through various means, including the movement of infected plant material and airborne dissemination of spores agriculturejournals.czfrac.infocabidigitallibrary.org. The widespread distribution of resistant isolates can have a dramatic impact on the effectiveness of fungicide treatments across large geographical areas annualreviews.org.

Fitness Costs Associated with Resistance

Fitness costs associated with fungicide resistance refer to a reduction in the biological performance (e.g., growth rate, reproduction, survival) of resistant individuals compared to sensitive individuals in the absence of the fungicide wur.nlapsnet.orgnih.gov. The presence or absence of fitness costs can significantly influence the persistence and spread of resistance in a population when fungicide pressure is reduced or removed wur.nlnih.gov.

Studies on metalaxyl resistance, which is closely related to this compound resistance due to cross-resistance, have yielded varied results regarding fitness costs wur.nlapsnet.orgusablight.org. Some studies suggested that the acquisition of metalaxyl resistance in P. infestans was associated with a fitness cost, as resistant isolates grew slower on fungicide-free media than sensitive isolates apsnet.orgusablight.org. This cost might explain the absence of resistance before the widespread use of the fungicide wur.nl.

However, other research indicated that resistant isolates of P. infestans could have equal or even greater fitness than sensitive isolates researchgate.netwur.nl. This apparent lack of a fitness cost in some resistant field populations might be explained by the occurrence of compensatory mutations that ameliorate the negative effects of the initial resistance mutation wur.nl. The high fitness of resistant genotypes can contribute to their persistence and increase in frequency even in the absence of fungicide application researchgate.netcabidigitallibrary.orgwur.nl.

Understanding the fitness costs associated with specific resistance mechanisms, including those conferring resistance to this compound, is crucial for predicting the evolutionary trajectory of resistance and designing effective management strategies researchgate.netnih.gov.

Research on Resistance Management and Anti-Resistance Strategies

Managing fungicide resistance is critical for prolonging the effectiveness of available control tools frac.infofrac.infoagriculturejournals.cz. Research efforts have focused on developing strategies to prevent or delay the build-up and spread of resistance in pathogen populations agriculturejournals.czresearchgate.netfrac.infoagriculturejournals.cz.

Efficacy of Alternating and Mixture Application Regimens

One of the primary strategies for managing resistance to single-site fungicides like this compound and other phenylamides is the use of alternating or mixture application regimens researchgate.netresearchgate.netfrac.infoagriculturejournals.czhorticulture.com.au. Alternating applications involve switching between fungicides with different modes of action, while mixtures involve applying two or more fungicides with different modes of action simultaneously frac.infohorticulture.com.au.

The rationale behind these strategies is to reduce the selection pressure for resistance to any single fungicide frac.infofrac.info. If a pathogen is resistant to one fungicide in a mixture or alternation program, it is likely to be sensitive to the other(s), thus preventing the resistant strain from becoming dominant frac.infofrac.info.

These strategies aim to reduce the frequency of resistant alleles in the pathogen population and maintain the efficacy of the fungicides over a longer period frac.infofrac.info.

Development of Predictive Models for Resistance Risk

Predictive models for fungicide resistance aim to forecast the likelihood, rate, and extent of resistance development in pathogen populations under various conditions. These models integrate knowledge of the fungicide's properties, the pathogen's biology and genetics, and the agricultural system in which the fungicide is used. For a compound like this compound, understanding its specific mode of action and the pathogen species it targets is crucial for developing accurate predictive models. This compound belongs to the acylalanine class of fungicides and inhibits RNA synthesis in sensitive fungal strains by targeting RNA polymerase. This single-site mode of action is generally associated with a higher risk of resistance development compared to multi-site inhibitors, as a single gene mutation can potentially confer resistance. okstate.eduplos.orgfrac.info

Models of fungicide resistance dynamics often differentiate between the 'emergence phase' and the 'selection phase'. The emergence phase involves the appearance of resistant strains, often through spontaneous mutation. nih.gov The selection phase occurs after resistant strains are present and are favored by fungicide application. nih.gov Predictive models can focus on either or both phases.

Several factors are considered when developing predictive models for resistance risk. These include inherent risk factors related to the fungicide and pathogen, and management risk factors related to how the fungicide is used okstate.eduapsnet.org.

Inherent Risk Factors:

Mode of Action: Single-site inhibitors like this compound generally pose a higher risk. okstate.eduplos.orgfrac.info

Cross-Resistance: The potential for resistance to this compound to confer resistance to other fungicides, particularly other acylalanines or those affecting RNA synthesis, is a key consideration. Cross-resistance has been observed in Phytophthora strains treated with this compound and other compounds like Ofurace and CGA 22219. cabidigitallibrary.org

Mutation Frequency and Fitness Cost: The rate at which resistance-conferring mutations occur and the impact of these mutations on the pathogen's fitness in the absence of the fungicide are critical parameters for models. acs.orgwur.nl Laboratory studies involving mutagenesis and selection can provide data on the potential for resistance mutations. acs.orgeppo.int

Pathogen Biology: Factors such as generation time, reproductive rate, spore dispersal, and population size influence the speed of resistance evolution. frac.infofrac.info Pathogens with short generation times and high reproductive rates pose a higher risk. frac.infofrac.info

Management Risk Factors:

Application Frequency and Rate: More frequent applications and higher selection pressure increase resistance risk. frac.infofrac.info

Use of Mixtures and Rotations: Employing mixtures of fungicides with different modes of action or rotating different fungicide classes can help delay resistance development. frac.infopesticidestewardship.org

Disease Pressure: High disease pressure means larger pathogen populations, increasing the chance of resistant mutants being present and selected. frac.infopesticidestewardship.org

Integrated Disease Management (IDM): Incorporating non-chemical control measures reduces reliance on fungicides and lowers selection pressure. pesticidestewardship.org

Mathematical models have been developed to simulate resistance build-up under different fungicide use strategies. frac.infofrac.infoannualreviews.org While these models provide a theoretical framework, their practical application has been limited by the difficulty of obtaining sufficient data for verification. frac.info

Recent approaches to predictive modeling include trait-based risk assessment, which correlates pathogen, fungicide, and agronomic traits with the observed time to resistance detection in the field. nih.govresearchgate.net A study analyzing 61 European cases of resistance to single-site fungicides found that a model combining specific traits could explain a significant portion of the variation in the time to resistance detection. nih.govresearchgate.net This approach can be particularly useful for assessing the risk of new fungicides. nih.govresearchgate.net

Predictive models can also be used to evaluate the effectiveness of different resistance management strategies. For example, models have been used to assess the impact of fungicide mixtures, rotations, and the use of resistant cultivars on the effective life of a fungicide. plos.orgnih.govahdb.org.uk

Data and Research Findings in Predictive Modeling:

Research findings often involve laboratory experiments, field trials, and computational simulations to gather data for model development and validation.

Laboratory Selection Experiments: These studies expose pathogen populations to increasing concentrations of a fungicide to select for resistant individuals and estimate the frequency of resistance mutations and the level of resistance conferred.

Field Monitoring Data: Tracking the frequency and distribution of resistant strains in field populations over time provides essential data for validating predictive models and understanding the dynamics of resistance evolution in real-world settings.

Genetic Analysis: Identifying the specific mutations or genetic changes responsible for resistance provides mechanistic data that can be incorporated into genetic-based models. eppo.intnih.gov

While specific detailed research findings and data tables directly linking to this compound predictive modeling were not extensively found in the search results, the principles and methodologies of predictive modeling for single-site fungicides, to which this compound belongs, are applicable. The data used in such models typically includes parameters like:

Initial frequency of resistant alleles in the pathogen population.

Fitness of sensitive and resistant strains (with and without fungicide).

Infection rates and disease progress.

Fungicide efficacy against sensitive and resistant strains.

Application timing and frequency.

An example of the type of data that might inform a predictive model for a fungicide like this compound, based on general principles of fungicide resistance modeling, could relate to the frequency of resistant isolates over time under different treatment regimes.

Treatment RegimeYear 1 (% Resistant Isolates)Year 2 (% Resistant Isolates)Year 3 (% Resistant Isolates)Year 4 (% Resistant Isolates)
This compound Alone (Frequent)0.153075
This compound + Mixture ( น้อย)0.051515
Rotation (this compound/Other)0.0821040

Note: This is a hypothetical data table illustrating the type of output a predictive model might generate or the kind of data used for model validation, based on general fungicide resistance principles. Actual data for this compound would be required for a specific model.

Predictive models are valuable tools for informing resistance management strategies by allowing researchers and practitioners to simulate the outcomes of different approaches and identify those most likely to prolong the effectiveness of fungicides like this compound. acs.orgnih.gov However, the complexity of pathogen populations and environmental interactions means that models are simplifications of reality and require continuous refinement and validation with field data. acs.orgfrac.info

Synthetic Chemistry and Advanced Derivatization of Cyprofuram

Comprehensive Analysis of Synthetic Pathways

The principal synthetic routes to Cyprofuram involve the formation of the cyclopropane (B1198618) ring and the subsequent coupling with a 3-chlorophenyl moiety, often incorporating the tetrahydrofuran-2-one core during or after these key steps. A common approach involves the coupling of a cyclopropanecarboxylate (B1236923) intermediate with a 3-chlorophenyl isocyanate or a related precursor.

Key Reaction Steps in this compound Synthesis

The synthesis of this compound relies on precisely controlled reactions to assemble its complex structure. Two critical steps involve the formation of the urea (B33335) bond (or a related amide linkage) and the construction of the strained cyclopropane ring system.

While this compound contains an amide linkage rather than a traditional urea bond (RNH-CO-NHR), the synthesis often involves coupling an amine equivalent with a carbonyl source, conceptually similar to urea formation. The search results indicate that the coupling with 3-chlorophenyl isocyanate is a key step in some synthetic routes. The reaction of an amine with an isocyanate is a common and simple method for forming urea linkages, typically conducted in suitable solvents like DMF, THF, or DCM at room temperature without the need for a base. commonorganicchemistry.com Other methods for forming urea derivatives include the reaction of amines with reactive carbamates or the use of carbonyl insertion reagents like triphosgene. commonorganicchemistry.comnih.gov Retrosynthetic analysis of the urea bond in related compounds often points to an isocyanate and an amine as synthons. organic-chemistry.org

The cyclopropane ring is a highly strained but prevalent motif in many biologically active compounds, including this compound. rsc.orgrsc.orgmarquette.eduresearchgate.net Its construction is a key step in the synthesis. One method described for the synthesis of the cyclopropanecarboxylate intermediate involves the cyclopropanation of α,β-unsaturated esters using transition metal catalysts. Specifically, the Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple to generate an iodomethylzinc iodide carbenoid, can insert into the double bond of an α,β-unsaturated ester precursor, yielding the cyclopropane derivative. Steric hindrance from adjacent groups, such as the tetrahydrofuran (B95107) ring in the this compound synthesis, can influence the stereoselectivity of this cyclopropanation, often favoring cis-selectivity. Other methods for cyclopropane synthesis include [2+1]-type cycloadditions of carbene equivalents to olefins, transition-metal-catalyzed decomposition of diazo compounds, and Michael-initiated ring-closure (MIRC) reactions. rsc.orglibretexts.org

Exploration of Retrosynthetic Approaches

Retrosynthetic analysis is a powerful tool for designing synthetic routes. For this compound, a retrosynthetic disconnection across the amide bond reveals the cyclopropanecarboxylic acid moiety and a 3-chlorophenylamine or a masked form thereof, such as 3-chlorophenyl isocyanate. Another disconnection could involve breaking the bond connecting the tetrahydrofuran ring to the nitrogen, suggesting a cyclopropanecarboxamide (B1202528) fragment and a functionalized tetrahydrofuran derivative as precursors. Retrosynthetic disconnections of urea bonds in related structures similarly highlight the amine and isocyanate components. organic-chemistry.org

Investigation of Oxidation, Reduction, and Substitution Reactions

This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Oxidation can occur under specific conditions, leading to oxidized products. Reduction reactions of this compound are reported to be less common. Substitution reactions, particularly involving the chlorine atom on the phenyl ring, are also possible. Common reagents mentioned in the context of these reactions include oxidizing agents like potassium permanganate (B83412) and reducing agents such as sodium borohydride. Additionally, late-stage functionalization approaches, such as C-H borylation on the aromatic ring, have been explored, demonstrating that this compound can serve as a substrate for derivatization reactions. acs.orgresearchgate.net

Chiral Aspects of this compound and its Synthesis

Enantioselective Synthetic Approaches for Related Phenylamides

Phenylamide fungicides often contain chiral centers, and their biological activity can be highly dependent on the specific stereoisomer michberk.com. Enantioselective synthesis, which aims to produce a single enantiomer, is therefore a significant area of research for related phenylamides like metalaxyl (B1676325) and metolachlor (B1676510) researchgate.netresearchgate.net.

One approach for the enantioselective synthesis of (R)-metalaxyl, also known as mefenoxam, a key phenylamide fungicide, involves the enantioselective hydrogenation of the corresponding enamides using catalysts such as Rh or Ru/binap researchgate.netresearchgate.net. This method has successfully yielded (R)-metalaxyl with high enantiomeric purity (>95%) researchgate.net. Similarly, the technical synthesis of the herbicide (S)-metolachlor utilizes the enantioselective hydrogenation of an imine intermediate catalyzed by a novel iridium ferrocenyl–diphosphine catalyst, achieving high activity and enantioselectivity researchgate.netresearchgate.net.

Another strategy involves using optically active starting materials or intermediates researchgate.net. For instance, the synthesis of certain chiral pesticides has successfully employed chiral amino acids as precursors ebrary.net.

Research on Stereoisomeric Purity and Control

The stereochemistry of pesticide molecules significantly influences their biological activity, environmental fate, and toxicity michberk.com. For many chiral pesticides, including phenylamides, typically only one enantiomer exhibits the desired high level of biological activity, while other stereoisomers may be less active, inactive, or even possess undesirable effects michberk.com.

Controlling stereoisomeric purity during synthesis is therefore paramount. Research focuses on developing synthetic routes that are highly stereoselective, minimizing or eliminating the formation of less active or inactive stereoisomers acs.orgnih.gov. Techniques like enantioselective catalysis play a key role in achieving high enantiomeric excess (ee) researchgate.netnih.gov. For example, (R)-metalaxyl and clozylacon have been synthesized with high enantiomeric purity using enantioselective hydrogenation researchgate.net.

Despite the importance of stereoisomeric purity, a significant proportion of chiral pesticides are still used as racemic mixtures michberk.com. This highlights the ongoing need for advancements in enantioselective synthesis and analytical techniques to evaluate and control the stereoisomeric composition of fungicidal products michberk.comwaters.com. Studies on the enantioselective degradation of racemic metalaxyl in soil have shown that the degradation rate of enantiomers can differ depending on soil type and is enzyme-mediated mdpi.com.

Biocatalytic Approaches in Chiral Compound Synthesis

Biocatalysis, utilizing enzymes or microorganisms, offers a promising and often more environmentally friendly alternative for the synthesis of chiral compounds, including intermediates for agrochemicals researchgate.netacs.org. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions acs.orgresearchgate.netnih.gov.

Biocatalytic approaches explored for the synthesis of chiral intermediates relevant to phenylamides and other agrochemicals include kinetic resolution and asymmetric synthesis using various enzymes like lipases, nitrilases, transaminases, and imino reductases researchgate.netacs.orgresearchgate.net. For example, a biocatalytic approach for the production of (R)-metalaxyl involved lipase-catalyzed hydrolytic kinetic resolution of a racemic ester intermediate, achieving excellent enantioselectivity researchgate.net.

The development of highly efficient and robust biocatalysts is crucial for the industrial application of these methods researchgate.net. Advances in enzyme evolution technologies are enabling the development of tailor-made biocatalysts for the synthesis of complex chiral molecules researchgate.net. Integrated chemo- and biocatalytic approaches are also being explored to improve synthetic efficiency and access challenging chiral molecules nih.gov.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of existing fungicides like this compound are continuous efforts to combat resistance, improve potency, and broaden the spectrum of activity nih.gov. This involves understanding the relationship between chemical structure and biological activity through Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Studies for Optimized Fungicidal Properties

SAR studies are fundamental in identifying the key structural features of a molecule responsible for its fungicidal activity and for guiding the design of more effective derivatives mdpi.com. By systematically modifying different parts of the this compound structure and evaluating the biological activity of the resulting compounds, researchers can gain insights into how structural changes impact potency, spectrum, and other desirable properties.

Preliminary SAR analysis in related compound classes has indicated that the type and pattern of substituents can significantly influence biological activities mdpi.com. For instance, in some novel diamide (B1670390) compounds, a specific phenyl group substitution was found to be a key fragment for fungicidal activity mdpi.com.

Synthesis and Evaluation of Thiazole (B1198619) and Isothiazole (B42339) Analogues

The incorporation of different heterocyclic rings is a common strategy in agrochemical research to discover novel compounds with improved properties rsc.org. Thiazole and isothiazole rings are of particular interest due to their presence in various biologically active molecules, including fungicides thieme-connect.comnih.govmdpi.com.

Research has involved the design and synthesis of novel compounds incorporating thiazole and isothiazole moieties, sometimes combined with structural elements from known fungicides or plant resistance activators rsc.orgnih.govmdpi.com. For example, novel isothiazole–thiazole derivatives have been designed and synthesized, and their fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans has been evaluated rsc.orgnih.govrsc.org. These studies often involve multi-step synthetic routes to construct the desired heterocyclic scaffolds and attach relevant substituents nih.gov.

The evaluation of these analogues typically includes in vitro and in vivo bioassays to determine their fungicidal potency against target pathogens nih.govmdpi.com. Some isothiazole–thiazole derivatives have shown promising antifungal activity, with some compounds exhibiting potent activity against oomycetes and potentially acting at the same target site as other fungicides like oxathiapiprolin (B609797) rsc.orgnih.gov. Furthermore, some derivatives incorporating isothiazole fragments, such as those derived from 3,4-dichloroisothiazole, have been investigated for their ability to induce systemic acquired resistance (SAR) in plants, offering an additional mode of plant protection rsc.orgnih.govmdpi.com.

The synthesis and evaluation of these thiazole and isothiazole analogues contribute to the broader effort of discovering new fungicidal leads with potentially novel modes of action or improved resistance management profiles.

Environmental Fate and Ecological Interactions Research Pertaining to Cyprofuram

Environmental Mobility and Distribution Dynamics

Influence of Aqueous Solubility on Environmental Transport

Aqueous solubility is a critical factor influencing a pesticide's potential for environmental transport. oregonstate.edu Chemicals with higher water solubility are more likely to be transported with water through soil leaching and surface runoff, potentially contaminating groundwater and surface water bodies. nih.gov

Cyprofuram is reported to have moderate aqueous solubility. herts.ac.uk While a specific solubility value is not provided in the available literature, this characteristic suggests a potential for mobility in the environment. Pesticides with moderate solubility can be transported from the application site to other environmental compartments via water movement. The extent of this transport would also depend on other factors such as soil type, organic matter content, and the amount and frequency of rainfall or irrigation. msuextension.org

Interactive Data Table: General Aqueous Solubility of Selected Pesticides

CompoundAqueous Solubility (mg/L)Potential for Environmental Transport
This compound Moderate herts.ac.ukModerate (inferred)
Acifluorfen120 (acid), 250,000 (sodium salt) illinois.eduLow to Moderate illinois.edu
Chlorimuron1200 illinois.eduPotential to leach in basic soils illinois.edu
Clomazone1100 illinois.eduPotential for leaching illinois.edu
Cypermethrin0.004 piat.org.nzLow in water, high in suspended sediment piat.org.nz

Persistence and Accumulation in Environmental Compartments

The persistence of a pesticide refers to the length of time it remains in the environment before being broken down. oregonstate.edu Persistence is often expressed as a half-life, the time it takes for half of the initial amount of the substance to degrade. msuextension.org Accumulation occurs when a substance is taken up by organisms or partitions into environmental compartments like soil and sediment at a rate faster than it is lost. nih.gov

Specific data on the persistence and accumulation of this compound in soil, water, or sediment are not available in the reviewed literature. The European Union has not approved this compound for use as a pesticide, and it is considered obsolete, which may contribute to the lack of recent environmental fate studies. herts.ac.uknih.gov

Generally, the persistence of a pesticide is influenced by factors such as its chemical structure, temperature, moisture, soil pH, and the presence of microorganisms capable of degradation. illinois.edu Pesticides can be degraded through biotic processes (microbial degradation) and abiotic processes (e.g., hydrolysis, photolysis). nih.gov

Pesticides with high persistence have a greater potential to accumulate in the environment. compostingcouncil.orgnih.gov For instance, some pyrethroid insecticides have been found to have half-lives ranging from 52 to 770 days in soil and sediment. nih.gov Chemicals that are persistent and have a tendency to sorb to soil and sediment particles can accumulate in these compartments over time. mdpi.com The potential for bioaccumulation in organisms is also a significant concern for persistent organic pollutants. mdpi.com

Interactive Data Table: Half-life of Selected Pesticides in Soil

CompoundHalf-life in SoilPersistence Category
This compound Data not availableNot classifiable
Acifluorfen14 to 60 days illinois.eduNon-persistent to Moderately persistent msuextension.org
Chlorimuron40 days illinois.eduModerately persistent msuextension.org
Clopyralid40 days (average) illinois.eduModerately persistent msuextension.org
Dicamba4 to 5 days (loam soil) illinois.eduNon-persistent msuextension.org
Flumetsulam30 to 90 days illinois.eduModerately persistent msuextension.org
Cypermethrin4 to 12 days (field dissipation) piat.org.nzNon-persistent msuextension.org

Comparative Environmental Behavior of this compound Stereoisomers

This compound is a chiral molecule, meaning it exists as two stereoisomers (enantiomers) that are mirror images of each other. herts.ac.uk Chiral pesticides are often used as racemic mixtures, containing equal amounts of both enantiomers. juniperpublishers.com While enantiomers have identical physical and chemical properties in a non-chiral environment, they can exhibit different biological activities and degradation rates in the environment due to the stereospecific nature of biological systems (e.g., enzymes in microorganisms). nih.govjuniperpublishers.com This differential behavior is known as enantioselectivity. nih.gov

There is no specific research available on the comparative environmental behavior of this compound stereoisomers. However, studies on other chiral pesticides have demonstrated that enantioselective degradation is a common phenomenon in soil and sediment. nih.govxjtlu.edu.cn For many chiral herbicides and insecticides, one enantiomer is degraded preferentially over the other. juniperpublishers.comnih.gov This can lead to an enrichment of the more persistent enantiomer in the environment, which is significant because the two enantiomers can have different toxicities to non-target organisms. researchgate.net

The direction and degree of enantioselectivity can depend on the specific compound, soil type, microbial populations, and other environmental conditions. nih.gov For example, enantioselective degradation has been observed for pyrethroids like cis-bifenthrin and permethrin (B1679614) in field sediments. nih.gov Understanding the enantioselective behavior of chiral pesticides is crucial for a complete environmental risk assessment. juniperpublishers.com

Advanced Analytical and Methodological Approaches in Cyprofuram Research

Development of Reference Standards for Environmental Monitoring

Reference standards for environmental monitoring are crucial for the accurate detection and quantification of pollutants in various matrices like air, water, and soil. cymitquimica.com Cyprofuram serves as a reference standard in analytical methods used for pesticide detection and quantification in environmental samples. These standards are essential for ensuring compliance with national and international environmental regulations. cymitquimica.com Certified environmental regulatory standards for this compound are available, supporting reliable environmental testing and monitoring. cymitquimica.comcymitquimica.com Companies specializing in pesticide reference standards produce high-quality reference materials for food and environmental analysis, adhering to international standards such as ISO 17034. lgcstandards.com

Application of Advanced Spectroscopic and Chromatographic Techniques for Characterization

Spectroscopic and chromatographic techniques play a vital role in the characterization and analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the structural composition of this compound. High-Resolution Mass Spectrometry (HRMS) is also employed to determine the accurate mass-to-charge ratio of the compound.

Chromatographic techniques are widely used for the separation, identification, and quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) is a common technique in pesticide analysis, offering high resolving power, sensitivity, and accuracy. researchgate.net HPLC has been used in studies involving related fungicides like Metalaxyl (B1676325) to measure their concentration in plant tissues. mdpi.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are advanced techniques that provide high selectivity and specificity for pesticide residue analysis in complex matrices such as plant products. mdpi.com These techniques are capable of identifying and quantifying multiple pesticide residues simultaneously. mdpi.com Gas Chromatography (GC) is another chromatographic technique applied in pesticide analysis. mdpi.com The choice of chromatographic technique often depends on the specific analytical requirements and the matrix being analyzed. lcms.cz Sample preparation methods, such as QuEChERS (Quick Easy Cheap Effective Rugged Safe), are often coupled with chromatographic techniques like HPLC-MS/MS for efficient extraction and analysis of pesticide residues from food matrices. mdpi.comlcms.cz

Spectroscopic methods can also be used to study the effect of structural changes on the properties of compounds, though specific applications to this compound were not detailed in the search results. rsc.org

Methodological Innovations for In Vitro and In Vivo Bioassays

Methodological innovations in bioassays are crucial for evaluating the biological activity of compounds like this compound, particularly against target pathogens. In vitro assays, such as measuring the growth or development of fungi on fungicide-amended media, are commonly used to supplement in vivo studies. apsnet.org A rapid microbioassay method has been developed for the discovery of novel fungicides effective against Phytophthora spp. apsnet.org This microbioassay involves determining the effective concentration values for 50% growth reduction (EC50) by assessing spore germination, and it has been compared with amended agar (B569324) assays for various antifungal compounds. apsnet.org While EC50 values can differ between the two assay methods for some compounds, the microbioassay offers a rapid and reproducible approach for screening compounds with potential inhibitory activity against Phytophthora spp. apsnet.org

In vivo studies, typically conducted on greenhouse-grown plants, are also a primary method for assessing the efficacy of fungicides against Phytophthora spp., although they can be time-consuming and resource-intensive. apsnet.org Research involving this compound has included controlled studies on potato crops to demonstrate its effectiveness in reducing late blight severity. Methodological considerations for in vivo studies include experimental design and data handling to reduce bias. Bioassays, in general, are used to determine the potency of substances and have been applied in research involving various compounds, including the analysis of metabolites generated in vitro and in vivo. nih.gov

Q & A

Basic: How to design an initial experimental protocol for studying Cyprofuram's biochemical interactions?

Methodological Answer:
Begin with a comprehensive literature review to identify gaps in this compound’s known interactions (e.g., enzyme inhibition, receptor binding) . Formulate a hypothesis-driven research question using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . Define dependent and independent variables (e.g., this compound concentration vs. enzyme activity) and select robust controls (e.g., negative/positive controls for assay validation) . Pilot studies are critical to optimize parameters (pH, temperature) and assess technical feasibility . Document protocols in alignment with FAIR (Findable, Accessible, Interoperable, Reusable) data principles for reproducibility .

Advanced: How to resolve contradictions in this compound's reported mechanisms across studies?

Methodological Answer:
Conduct a systematic review to categorize conflicting findings (e.g., divergent IC50 values or target specificity) . Use meta-analysis to quantify variability, stratifying data by experimental conditions (e.g., cell lines, assay methodologies) . Employ orthogonal validation techniques (e.g., SPR for binding affinity, CRISPR-edited cell models for target verification) to reconcile discrepancies . Comparative analysis of structural analogs or computational docking studies may clarify mechanistic nuances . Transparently report limitations (e.g., batch-to-batch compound variability) in line with reproducibility standards .

Basic: What statistical methods are appropriate for analyzing this compound's dose-response data?

Methodological Answer:
For dose-response curves, use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values, ensuring proper normalization to baseline activity . Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups . Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For small sample sizes, non-parametric alternatives (Kruskal-Wallis) are advisable . Open-source tools like R (drc package) or Python (SciPy) enhance transparency .

Advanced: How to develop a predictive model for this compound's pharmacokinetics using multi-omics data?

Methodological Answer:
Integrate transcriptomic, proteomic, and metabolomic datasets to map this compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile . Apply machine learning (e.g., random forests, neural networks) to identify biomarkers correlated with bioavailability . Validate models using in silico simulations (e.g., Physiologically Based Pharmacokinetic modeling) and in vivo data . Address overfitting via cross-validation and external cohort testing. Ensure ethical compliance for human-derived data .

Basic: How to ensure reproducibility in this compound synthesis and characterization?

Methodological Answer:
Adopt standardized synthetic protocols (e.g., IUPAC guidelines) with detailed reaction conditions (catalyst, solvent, temperature) . Characterize purity via HPLC/LC-MS and structural integrity via NMR/X-ray crystallography . Batch documentation must include raw spectra and chromatograms . Use reference standards (e.g., USP-grade) for calibration. Collaborative inter-laboratory validation strengthens reproducibility claims .

Advanced: What strategies validate this compound's target specificity in complex biological systems?

Methodological Answer:
Combine genetic (e.g., CRISPR knockouts) and pharmacological (e.g., competitive inhibitors) approaches to confirm target engagement . Thermal shift assays (TSA) and cellular thermal shift assays (CETSA) can verify binding in native environments . Employ high-content screening to assess off-target effects (e.g., cytotoxicity profiling across 100+ cell lines) . Multi-omics integration (e.g., phosphoproteomics) identifies downstream signaling perturbations, ruling out indirect mechanisms .

Basic: How to formulate a research question on this compound’s environmental impact?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope the question . Example: “How does this compound exposure affect soil microbial diversity over 6 months?” Use PICOT to define variables: Population (soil microbiota), Intervention (this compound concentration), Comparison (untreated soil), Outcome (16S rRNA diversity), Time (6 months) . Align with regulatory frameworks (e.g., OECD guidelines for ecotoxicity testing) .

Advanced: How to address ethical challenges in this compound’s preclinical testing?

Methodological Answer:
Design studies compliant with ARRIVE 2.0 guidelines for animal research, minimizing sample sizes via power analysis . For human cell lines, obtain IRB approval and document informed consent procedures . Implement blinding and randomization to reduce bias. Data anonymization and secure storage (e.g., encrypted repositories) are mandatory for sensitive datasets .

Table 1: Key Methodological Tools for this compound Research

Research Stage Tools/Techniques References
Experimental DesignPICOT, FINER criteria
Data AnalysisNonlinear regression, ANOVA
Contradiction ResolutionMeta-analysis, CETSA
Ethical ComplianceARRIVE 2.0, IRB protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.